molecular formula C19H16Cl2N2O B4285541 N-[1-(2,4-dichlorophenyl)ethyl]-N'-1-naphthylurea

N-[1-(2,4-dichlorophenyl)ethyl]-N'-1-naphthylurea

Cat. No. B4285541
M. Wt: 359.2 g/mol
InChI Key: BNHMYEDJUWNBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-dichlorophenyl)ethyl]-N'-1-naphthylurea, commonly known as DCMU, is a herbicide that was first synthesized in the 1950s. It is widely used in agriculture to control the growth of weeds, algae, and cyanobacteria. DCMU is also used in scientific research to study photosynthesis, as it inhibits the electron transport chain in photosystem II.

Mechanism of Action

DCMU works by binding to the QB site in photosystem II, which is where plastoquinone binds during photosynthesis. By binding to this site, DCMU blocks the transfer of electrons from the reaction center to plastoquinone, which inhibits the electron transport chain in photosystem II. This leads to a buildup of electrons in the reaction center and a decrease in the production of ATP and NADPH.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects on plants and algae. In addition to inhibiting photosynthesis, DCMU can also induce oxidative stress and alter the expression of genes involved in stress response. It has also been shown to affect the growth and development of plants and algae, as well as their ability to resist pathogens and pests.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCMU in lab experiments is its specificity for photosystem II. By inhibiting this complex, researchers can study the role of photosystem II in photosynthesis without affecting other parts of the electron transport chain. However, DCMU is also toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, DCMU is sensitive to light and can break down over time, which can affect the reproducibility of experiments.

Future Directions

There are a number of future directions for research on DCMU and its effects on photosynthesis and plant physiology. One area of interest is the development of new herbicides based on DCMU that are more effective and less toxic to the environment. Another area of interest is the use of DCMU to study the role of photosystem II in stress response and adaptation in plants and algae. Finally, there is ongoing research into the molecular mechanisms of DCMU inhibition and its potential applications in biotechnology and bioenergy.

Scientific Research Applications

DCMU is widely used in scientific research to study photosynthesis. It is a potent inhibitor of photosystem II, which is responsible for the oxygen-evolving complex in photosynthesis. By inhibiting this complex, DCMU can be used to study the electron transport chain in photosystem II and its role in photosynthesis.

properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O/c1-12(15-10-9-14(20)11-17(15)21)22-19(24)23-18-8-4-6-13-5-2-3-7-16(13)18/h2-12H,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHMYEDJUWNBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,4-Dichlorophenyl)ethyl]-3-naphthalen-1-ylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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